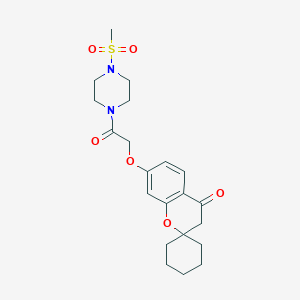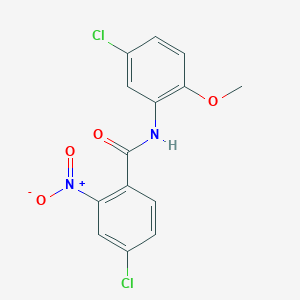
C21H28N2O6S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C21H28N2O6S involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product. The synthetic route typically involves:
Formation of the spiro compound: This step involves the reaction of a dioxathiaspiro compound with an amine to form the spiro intermediate.
Amidation: The spiro intermediate is then reacted with an acid chloride to form the amide bond.
Final assembly: The final step involves the coupling of the amide intermediate with a butanoic acid derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Catalysts: To speed up the reaction and increase yield.
Controlled conditions: Temperature, pressure, and pH are carefully monitored.
Purification steps: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
化学反应分析
Types of Reactions
C21H28N2O6S: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions at the amide and ether sites.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted amides and ethers: From nucleophilic substitution reactions.
科学研究应用
C21H28N2O6S: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and as a component in chemical manufacturing processes
作用机制
The mechanism of action of C21H28N2O6S involves its interaction with specific molecular targets and pathways. The compound can:
Bind to enzymes: Inhibiting their activity by forming stable complexes.
Interact with receptors: Modulating signal transduction pathways.
Affect cellular processes: Such as apoptosis, cell proliferation, and differentiation
相似化合物的比较
C21H28N2O6S: can be compared with other similar compounds, such as:
C21H28N2O6: Lacks the sulfur atom, leading to different chemical properties and reactivity.
C21H28N2O5S: Lacks one oxygen atom, affecting its solubility and stability.
C21H28N2O6S2: Contains an additional sulfur atom, which can alter its biological activity and toxicity
Conclusion
This compound: is a versatile compound with significant applications in various fields of scientific research Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry
属性
分子式 |
C21H28N2O6S |
|---|---|
分子量 |
436.5 g/mol |
IUPAC 名称 |
7-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethoxy]spiro[3H-chromene-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C21H28N2O6S/c1-30(26,27)23-11-9-22(10-12-23)20(25)15-28-16-5-6-17-18(24)14-21(29-19(17)13-16)7-3-2-4-8-21/h5-6,13H,2-4,7-12,14-15H2,1H3 |
InChI 键 |
YEWPKAFVJPWDOO-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=C(C=C2)C(=O)CC4(O3)CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[2-(2-nitrophenyl)acetyl]piperazine-1-carboxylate](/img/structure/B14938334.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B14938336.png)
![(2R)-({[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B14938342.png)
![4-phenyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B14938362.png)

![2-{[5-(4-Methylbenzyl)furan-2-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B14938367.png)
![1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B14938377.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14938380.png)
![[2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14938385.png)
![(S)-[(S)-2-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-propionylamino]-phenyl-acetic acid](/img/structure/B14938390.png)
methanone](/img/structure/B14938393.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide](/img/structure/B14938394.png)
![N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B14938405.png)
![N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-N'-(propan-2-yl)ethanediamide](/img/structure/B14938417.png)
